molecular formula C7H6BrN3 B1267177 1-Bromo-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-29-9

1-Bromo-3-methylimidazo[1,5-a]pyrazine

Numéro de catalogue: B1267177
Numéro CAS: 56481-29-9
Poids moléculaire: 212.05 g/mol
Clé InChI: GBRDDLIUWYQWSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Bromo-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a bromine atom attached to the first position and a methyl group attached to the third position of the imidazo[1,5-a]pyrazine ring system .

Analyse Biochimique

Biochemical Properties

1-Bromo-3-methylimidazo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties make it a valuable tool in studying the biochemical pathways involving these enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes regulated by this enzyme . This can lead to changes in cellular metabolism and the overall function of the cell. The compound’s ability to permeate the blood-brain barrier also suggests potential effects on neuronal cells and brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CYP1A2, inhibiting its activity . This inhibition can lead to a decrease in the metabolism of CYP1A2 substrates, resulting in altered levels of these compounds in the body. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, such as refrigeration . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CYP1A2 without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . The compound’s inhibition of CYP1A2 can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Additionally, its interaction with other enzymes and cofactors can further modulate metabolic pathways, making it a valuable tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound has high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can be efficiently transported across cellular membranes . These properties contribute to its distribution within various tissues, including the brain, where it can exert its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components. The compound can localize to specific compartments or organelles, depending on its binding interactions and post-translational modifications . For example, its inhibition of CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found. Additionally, its ability to permeate the blood-brain barrier indicates potential localization within neuronal cells and brain tissue .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylimidazo[1,5-a]pyrazine can be synthesized through various methods. One common approach involves the bromination of 3-methylimidazo[1,5-a]pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and brominating agent concentration are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyrazines.

    Oxidation: Formation of 3-formylimidazo[1,5-a]pyrazine or 3-carboxyimidazo[1,5-a]pyrazine.

    Reduction: Formation of 3-methylimidazo[1,5-a]pyrazine.

Applications De Recherche Scientifique

1-Bromo-3-methylimidazo[1,5-a]pyrazine has several applications in scientific research:

Comparaison Avec Des Composés Similaires

1-Bromo-3-methylimidazo[1,5-a]pyrazine can be compared with other similar compounds in the imidazo[1,5-a]pyrazine family:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and research applications.

Activité Biologique

1-Bromo-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound with the molecular formula C7_7H6_6BrN3_3. This compound is part of the imidazo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound exhibits various biological activities through its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor , which plays a crucial role in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs and potentially toxic effects due to increased plasma levels of certain medications.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further studies in treating infections caused by resistant strains of bacteria. Its structural characteristics facilitate interactions with biological targets involved in microbial resistance .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against multidrug-resistant strains of Salmonella and Staphylococcus species.
  • Anticancer Potential : The compound's ability to inhibit critical cellular pathways has led to investigations into its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating the intrinsic apoptotic pathway, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multidrug-resistant Salmonella and Staphylococcus
AnticancerInduces apoptosis in cancer cells; effective in leukemia models
Enzyme InhibitionCYP1A2 inhibitor affecting drug metabolism

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various imidazo compounds, this compound was shown to have a minimum inhibitory concentration (MIC) ranging from 6.25 mg/mL to 50 mg/mL against resistant strains. This suggests that the compound could be developed into a therapeutic agent for combating resistant infections .

Case Study: Anticancer Properties

Another study focused on the anticancer potential of this compound demonstrated significant cytotoxic effects on human leukemia cell lines (HL-60), with an IC50_{50} value of approximately 110 nM. The mechanism involved the activation of apoptosis pathways and cell cycle arrest at the sub-G1 phase, indicating its potential as a treatment for hematological malignancies .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds within the imidazo family typically exhibit high gastrointestinal absorption and good blood-brain barrier permeability. This profile enhances their potential as therapeutic agents across various medical applications. However, specific pharmacokinetic data for this compound remains limited and warrants further investigation to fully understand its bioavailability and distribution in vivo .

Propriétés

IUPAC Name

1-bromo-3-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRDDLIUWYQWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304520
Record name 1-bromo-3-methylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56481-29-9
Record name 56481-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-methylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.